5-((3-Chloro-o-tolyl)azo)quinolin-8-ol
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Overview
Description
5-((3-Chloro-o-tolyl)azo)quinolin-8-ol is a chemical compound known for its unique structure and properties. It is an azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Chloro-o-tolyl)azo)quinolin-8-ol typically involves the diazotization of 3-chloro-o-toluidine followed by coupling with quinolin-8-ol. The reaction conditions generally include an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to maintain the stability of the diazonium salt formed during the diazotization process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carefully monitored to control the temperature and pH, ensuring the stability of intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions
5-((3-Chloro-o-tolyl)azo)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-((3-Chloro-o-tolyl)azo)quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 5-((3-Chloro-o-tolyl)azo)quinolin-8-ol involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with enzymes and proteins, inhibiting their activity and affecting cellular functions. The exact pathways and targets depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-((3-Bromo-o-tolyl)azo)quinolin-8-ol
- 5-((3-Methyl-o-tolyl)azo)quinolin-8-ol
- 5-((3-Nitro-o-tolyl)azo)quinolin-8-ol
Uniqueness
5-((3-Chloro-o-tolyl)azo)quinolin-8-ol stands out due to the presence of the chloro group, which influences its reactivity and biological activity. The chloro substituent can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
93940-64-8 |
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Molecular Formula |
C16H12ClN3O |
Molecular Weight |
297.74 g/mol |
IUPAC Name |
5-[(3-chloro-2-methylphenyl)diazenyl]quinolin-8-ol |
InChI |
InChI=1S/C16H12ClN3O/c1-10-12(17)5-2-6-13(10)19-20-14-7-8-15(21)16-11(14)4-3-9-18-16/h2-9,21H,1H3 |
InChI Key |
BKPOSIBVVXFIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=NC2=C3C=CC=NC3=C(C=C2)O |
Origin of Product |
United States |
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